Benzyloxyamine, 2-bromo-5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Aminooxy)methyl]-4-bromophenol is an organic compound characterized by the presence of an aminooxy group attached to a bromophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aminooxy)methyl]-4-bromophenol typically involves the reaction of 4-bromophenol with an aminooxy reagent. One common method is the oxime ligation, where the aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of 3-[(Aminooxy)methyl]-4-bromophenol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(Aminooxy)methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oximes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
3-[(Aminooxy)methyl]-4-bromophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Aminooxy)methyl]-4-bromophenol involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling . This interaction is facilitated by the nucleophilic nature of the aminooxy group, which allows it to react readily with electrophilic carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Aminooxy)methyl]-3-bromophenol
- tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate
Uniqueness
3-[(Aminooxy)methyl]-4-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminooxy group and the bromine atom allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
1126-01-8 |
---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
3-(aminooxymethyl)-4-bromophenol |
InChI |
InChI=1S/C7H8BrNO2/c8-7-2-1-6(10)3-5(7)4-11-9/h1-3,10H,4,9H2 |
InChI Key |
VEUYLCHWDRJADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CON)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.